Molybdo(VI)phosphoric Acid

Description

Overview of Heteropoly Acids and Polyoxometalate Chemistry

Polyoxometalates (POMs) are a major class of inorganic metal-oxygen cluster compounds. asianpubs.org Based on their composition, POMs are broadly categorized into two types: isopoly anions and heteropoly anions. colab.wsresearchgate.net Isopoly anions are composed of only one type of metal oxide, whereas heteropoly anions incorporate one or more "heteroatoms" in addition to the metal-oxygen framework. colab.wsresearchgate.net

Heteropoly acids (HPAs) are the protonated form of heteropoly anions. researchgate.net They are complex proton acids distinguished by a wide variety of molecular sizes, compositions, and architectures. semanticscholar.org The structure of these anions typically consists of a central heteroatom surrounded by a shell of metal-oxygen octahedra (MO₆). researchgate.net The metal atoms, known as addenda atoms, are usually molybdenum or tungsten in their highest oxidation state. nih.gov The combination of different heteroatoms and addenda atoms allows for a vast number of possible structures and properties. colab.wsresearchgate.net

Historical Perspectives on Molybdophosphate Research

The study of polyoxometalates dates back to the 19th century. One of the earliest related discoveries was made by Jöns Jakob Berzelius in 1826, who first reported the formation of ammonium (B1175870) phosphomolybdate, a salt of molybdophosphoric acid. wikipedia.orglzu.edu.cnrsc.org For many years, the true structure of these complex acids remained a puzzle. In 1892, Blomstrand proposed a chain or ring configuration for phosphomolybdic acid. wikipedia.orglzu.edu.cn Later, Alfred Werner, applying his coordination theory, attempted to describe the structure of silicotungstic acid, a related compound. wikipedia.orglzu.edu.cn

However, these early models could not fully account for the observed properties of the compounds, particularly the structures of the dehydrated acids. wikipedia.org The definitive breakthrough came in 1934 when James Fargher Keggin successfully determined the three-dimensional structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, using X-ray diffraction. wikipedia.orgrsc.org This structure, now universally known as the Keggin structure, provided a robust model that explained the chemical and physical properties of this class of heteropoly acids, including molybdophosphoric acid. wikipedia.org

Structural Classification of Molybdo(VI)phosphoric Acid within Keggin-type Polyoxometalates

The Keggin structure is described by the general formula [XM₁₂O₄₀]ⁿ⁻. nih.govwikipedia.org The components of this formula define the identity and charge of the anion.

| Component | Description | Examples for this compound |

| X | Heteroatom: The central atom, typically from the p-block of the periodic table. | P⁵⁺ (Phosphorus) |

| M | Addendum Atom: The framework metal atom, usually a transition metal in a high oxidation state. | Mo⁶⁺ (Molybdenum) |

| O | Oxygen: Forms the polyoxometalate framework. | O²⁻ |

| n | Anionic Charge: The overall charge of the anion, which depends on the oxidation states of X and M. | For [PMo₁₂O₄₀]³⁻, the charge is calculated as: (+5) + 12(+6) + 40(-2) = -3. |

This interactive table summarizes the components of the Keggin anion formula. nih.govwikipedia.org

The stability of the Keggin structure allows the addenda metal atoms to be readily reduced in one or more electron steps, a property crucial to many of its applications. wikipedia.org

While the Keggin structure is the most common, it is not the only architecture found in polyoxometalate chemistry. researchgate.net Other significant structural types include the Wells-Dawson and Anderson structures. researchgate.net Lacunary species, which are anions derived from a parent structure by the removal of one or more addenda atoms, are also a critical subclass. wiley-vch.deiitm.ac.in

| Structure Type | General Formula | Structural Description |

| Keggin | [XM₁₂O₄₀]ⁿ⁻ | A central XO₄ tetrahedron enclosed by 12 MO₆ octahedra. wikipedia.orgresearchgate.net |

| Wells-Dawson | [X₂M₁₈O₆₂]ⁿ⁻ | Composed of two trilacunary Keggin units fused together. rsc.orgudel.edu The two heteroatoms (X) are located within the structure. |

| Anderson-Evans | [XM₆O₂₄]ⁿ⁻ | A flat, planar structure consisting of a central XO₆ octahedron surrounded by six edge-sharing MO₆ octahedra. researchgate.net |

| Lacunary Keggin | [XM₁₁O₃₉]ⁿ⁻ | A Keggin anion with one missing MO⁶ octahedron, creating a "vacant" site. mdpi.comwiley-vch.de |

This interactive table compares the Keggin structure to other major heteropoly anion architectures.

The existence of these different structural families, along with their derivatives, gives rise to the vast chemical diversity observed in polyoxometalate science. researchgate.net

Structure

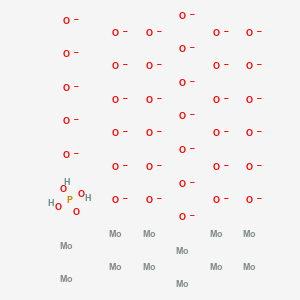

2D Structure

Properties

Molecular Formula |

H3Mo12O40P-72 |

|---|---|

Molecular Weight |

1825.4 g/mol |

IUPAC Name |

molybdenum;oxygen(2-);phosphoric acid |

InChI |

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;36*-2 |

InChI Key |

FEFSFHGZSNHJEL-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].OP(=O)(O)O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Synthetic Methodologies for Molybdo Vi Phosphoric Acid and Its Derivatives

Conventional Synthesis Routes

Conventional methods for synthesizing molybdophosphoric acid have been well-established for decades. These routes typically involve the reaction of precursor compounds in aqueous solutions, followed by purification steps.

Direct Synthesis from Constituent Precursors

The most straightforward method for preparing molybdophosphoric acid involves the direct reaction of its constituent precursors, molybdenum trioxide (MoO₃) and phosphoric acid (H₃PO₄). In a typical procedure, a stoichiometric mixture of molybdenum trioxide and phosphoric acid is refluxed in water. mdpi.com The ideal Mo/P molar ratio is 12 to favor the formation of the desired H₃PMo₁₂O₄₀ Keggin structure. rsc.org

A study focusing on the optimization of this direct synthesis method through ³¹P NMR analysis revealed that the concentration of the final product, H₃PMo₁₂O₄₀, is highly dependent on the reaction conditions, particularly the H₂O:MoO₃ mass ratio. The highest yield of 84% was achieved with a H₂O:MoO₃ mass ratio of 10. rsc.org This method offers the advantage of producing the acid directly without the need for salt removal, which can be a costly and complex step in other methods. mdpi.com

| Precursor | Molar Ratio | Solvent | Key Condition | Yield | Reference |

| Molybdenum Trioxide (MoO₃) | 12 | Water | Reflux | ~84% | rsc.org |

| Phosphoric Acid (H₃PO₄) | 1 | Water | Reflux | ~84% | rsc.org |

Table 1: Key Parameters for Direct Synthesis of Molybdophosphoric Acid

Condensation Reactions in Aqueous Media

Condensation reactions in aqueous media represent another common approach to synthesize molybdophosphoric acid. This method typically involves the acidification of a solution containing molybdate (B1676688) and phosphate (B84403) ions. For instance, sodium molybdate can be dissolved in water, followed by the addition of phosphoric acid. The subsequent addition of a strong acid, such as hydrochloric acid, lowers the pH and promotes the condensation of molybdate and phosphate ions to form the heteropoly anion. researchgate.net

This method is versatile and can be adapted for the synthesis of various derivatives. The general principle involves the controlled polymerization of oxometalate anions around a central heteroatom in an acidic aqueous environment. These reactions are fundamental to the formation of various polyoxometalates.

| Reactant 1 | Reactant 2 | Acidifying Agent | Solvent | Outcome | Reference |

| Sodium Molybdate | Phosphoric Acid | Hydrochloric Acid | Water | Formation of Molybdophosphoric Acid | researchgate.net |

Table 2: Typical Reactants in Aqueous Condensation Synthesis

Etherate Extraction Methods for Specific Molybdophosphoric Acid Derivatives

The etherate extraction method is a classic and effective technique for purifying molybdophosphoric acid and synthesizing specific derivatives. This method relies on the formation of an etherate complex of the heteropoly acid, which is soluble in diethyl ether.

In a typical procedure, an aqueous solution of sodium molybdate and phosphoric acid is acidified with a strong acid like hydrochloric acid. The resulting molybdophosphoric acid is then extracted into diethyl ether. researchgate.net The ether layer, containing the acid etherate, is separated from the aqueous layer. The free acid can then be recovered by evaporation of the ether. This method is particularly useful for separating the heteropoly acid from excess reactants and inorganic salts. mdpi.com Modifications of this method can be used to prepare specific metal-substituted derivatives by introducing the desired metal salt into the reaction mixture before extraction. researchgate.net For instance, iron(III)-doped phosphomolybdic acid has been synthesized using a similar principle. acs.org

| Extraction Solvent | Key Step | Purpose | Applicability | Reference |

| Diethyl Ether | Formation of an etherate complex | Purification and separation from salts | Synthesis of pure molybdophosphoric acid and its derivatives | mdpi.comresearchgate.net |

Table 3: Principles of the Etherate Extraction Method

Advanced Synthetic Approaches

In recent years, there has been a growing interest in developing more advanced and sustainable methods for synthesizing molybdophosphoric acid and its derivatives. These approaches often offer advantages in terms of control over the material's properties, reduced environmental impact, and enhanced catalytic performance.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a powerful technique for preparing crystalline materials from aqueous solutions under high temperature and pressure. This method has been successfully applied to the synthesis of molybdophosphoric acid and its derivatives, often leading to materials with unique properties.

For example, niobium-substituted phosphomolybdic acid catalysts have been synthesized via a hydrothermal method. researchgate.net Similarly, vanadium-substituted phosphomolybdic acids have been prepared using an adapted hydrothermal procedure, which involves refluxing the precursor oxides and phosphoric acid in water. nih.gov This approach is considered advantageous over the traditional etherate method as it avoids the use of hazardous solvents. nih.gov Hydrothermal techniques have also been employed to fabricate thin films of cesium-intercalated phosphomolybdic acid, demonstrating the versatility of this method for creating novel materials. sci-hub.se Furthermore, an ionic liquid-assisted hydrothermal process has been developed to synthesize MoS₂ double-shell polyhedral cages using phosphomolybdic acid as a template. rsc.org

| Derivative | Precursors | Key Parameters | Outcome | Reference |

| Niobium-substituted phosphomolybdic acid | Niobium source, Molybdenum source, Phosphoric acid | High temperature and pressure in an autoclave | Crystalline catalyst with tailored properties | researchgate.net |

| Vanadium-substituted phosphomolybdic acid | Vanadium oxide, Molybdenum oxide, Phosphoric acid | Refluxing in water | Avoids hazardous solvents used in etherate method | nih.gov |

| Cesium-intercalated phosphomolybdic acid thin films | Phosphomolybdic acid, Cesium source | 120 °C for 2 hours in an autoclave | Thin film with altered optoelectronic properties | sci-hub.se |

| MoS₂ double-shell polyhedral cages | Phosphomolybdic acid, Ionic liquid, Sulfur source | Hydrothermal reaction | Hierarchical nanostructures with enhanced catalytic activity | rsc.org |

Table 4: Examples of Hydrothermal Synthesis of Molybdophosphoric Acid Derivatives

Green Chemistry Protocols in Molybdophosphoric Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of molybdophosphoric acid and its derivatives to develop more environmentally friendly and sustainable processes. These protocols focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

One key aspect of green chemistry in this context is the use of molybdophosphoric acid itself as a recyclable, solid acid catalyst, which minimizes waste. researchgate.net For instance, silica-supported phosphomolybdic acid has been shown to be an efficient and reusable heterogeneous catalyst for various organic reactions. nih.gov The immobilization of the acid on a solid support prevents its dissolution in the reaction medium, allowing for easy separation and reuse.

Furthermore, the use of water as a green solvent in reactions catalyzed by phosphomolybdic acid is a significant advancement. rsc.org Solvent-free reaction conditions are another important green chemistry approach that has been successfully employed in conjunction with molybdophosphoric acid catalysts. researchgate.net The development of these protocols aims to reduce the environmental footprint associated with the synthesis and application of these important compounds. The exchange of protons in heteropoly acids with cations to form insoluble salts is another strategy to create effective solid-acid catalysts for green chemical processes. acs.org

| Green Chemistry Principle | Application in Molybdophosphoric Acid Synthesis/Use | Example | Reference |

| Use of Recyclable Catalysts | Molybdophosphoric acid immobilized on a solid support | Silica-supported phosphomolybdic acid for quinoline (B57606) synthesis | nih.gov |

| Use of Green Solvents | Water as a reaction medium | Condensation reactions catalyzed by phosphomolybdic acid in water | rsc.org |

| Solvent-Free Reactions | Catalysis by molybdophosphoric acid without a solvent | Biginelli-type condensation reactions | researchgate.net |

| Formation of Insoluble Catalysts | Ion exchange to create solid acid catalysts | Iron(III)-doped phosphomolybdic acid for biodiesel production | acs.org |

Table 5: Green Chemistry Approaches in Molybdophosphoric Acid Chemistry

Post-Synthetic Modifications and Functionalization Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed material, allowing for the introduction of functionalities that might not be stable under the initial synthesis conditions. researchgate.net For molybdophosphoric acid, this often involves immobilizing the acid or its derivatives onto a stable, high-surface-area support.

One prevalent strategy is the grafting of phosphomolybdic acid onto functionalized supports. For example, a novel nanomagnetic catalyst was created by first modifying hercynite (FeAl₂O₄) nanoparticles with a silica (B1680970) layer and then immobilizing phosphomolybdic acid within the pores. rsc.org This combines the strong Brønsted acidity of the heteropoly acid with the magnetic recoverability of the support. rsc.orgrsc.org

Similarly, mesoporous silica like SBA-15 can be functionalized first with organic groups before the heteropoly acid is anchored. In one study, SBA-15 was functionalized with both octyl and amine groups, which then served as an anchor for a cobalt-modified phosphomolybdic acid, creating a highly active and stable catalyst. xdhg.com.cn Imidazole groups have also been used to functionalize silica-coated magnetite (Fe₃O₄@SiO₂) to effectively immobilize phosphomolybdic acid nanoparticles. rsc.org

A more advanced approach involves the encapsulation of phosphomolybdic acid within the pores of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). researchgate.net The uniform, tunable pore structures of frameworks like NU-1000 or UiO-67 can physically trap the heteropoly acid molecules, preventing leaching while allowing reactants access to the active sites. acs.org This post-synthetic encapsulation within the framework's cages creates highly stable and reusable catalytic nanocomposites. acs.org

Structural Elucidation and Advanced Characterization of Molybdo Vi Phosphoric Acid

Atomic-Level Structural Determination

Determining the precise atomic arrangement within the Molybdo(VI)phosphoric acid molecule and its crystalline forms is crucial for understanding its properties and catalytic activity. Several diffraction techniques are employed for this purpose.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the atomic-level structure of crystalline materials. rsc.org For this compound, this technique provides precise coordinates of each atom within the unit cell, confirming the iconic Keggin structure. core.ac.uk The Keggin anion, [PMo₁₂O₄₀]³⁻, possesses full tetrahedral symmetry. wikipedia.org

The structure consists of a central PO₄ tetrahedron that is encapsulated by twelve MoO₆ octahedra. nih.gov These octahedra are arranged in four groups of three edge-sharing octahedra (Mo₃O₁₃ units), which in turn share corners with each other and with the central phosphate (B84403) group. nih.gov There are distinct types of oxygen atoms within the structure: central oxygens of the PO₄ tetrahedron, corner-sharing oxygens linking different Mo₃O₁₃ sets, edge-sharing oxygens within the Mo₃O₁₃ units, and terminal oxygen atoms. nih.gov

Detailed bond length information has been determined through SC-XRD studies of related Keggin structures. For instance, in 12-phosphotungstic acid, the bond length between the central heteroatom (phosphorus) and the four central oxygen atoms is approximately 1.5 Å. The distance from these central oxygens to the addenda atoms (molybdenum in this case) is about 2.43 Å, and the bond length between the addenda atoms and the bridging oxygens is around 1.9 Å. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 4.6980 (3) |

| b (Å) | 5.7380 (4) |

| c (Å) | 4.8960 (4) |

| β (°) | 90.311 (7) |

| Volume (ų) | 131.98 (2) |

| Z | 2 |

Powder X-ray Diffraction for Crystalline Phase Identification and Supported Materials

Powder X-ray diffraction (PXRD) is an essential technique for identifying the crystalline phases of this compound and for characterizing materials where it is supported on a substrate. libretexts.org While single-crystal XRD provides the fundamental structure, PXRD is more practical for routine analysis of bulk, polycrystalline samples. libretexts.org The diffraction pattern obtained is a fingerprint of the crystalline structure.

For pure this compound, the PXRD pattern confirms its crystalline nature. researchgate.net The positions and intensities of the diffraction peaks are characteristic of the specific crystalline phase. For instance, pure phosphomolybdic acid calcined at 300 °C exhibits a triclinic phase, with a prominent peak at a 2θ value of 9.06°, corresponding to the (001) lattice plane. researchgate.net The degree of hydration can significantly influence the XRD pattern. researchgate.net

When this compound is dispersed on a support material, such as zirconia (ZrO₂), PXRD is used to confirm the retention of the Keggin structure and to assess the dispersion of the acid on the support surface. rsc.org The absence of sharp diffraction peaks corresponding to bulk this compound in the supported catalyst's XRD pattern suggests high dispersion. rsc.org

| 2θ (°) | Lattice Plane | Phase | Reference |

|---|---|---|---|

| 9.06 | (001) | Triclinic | researchgate.net |

Electron Diffraction for Molecular Structure Determination

Electron diffraction is another powerful tool for the structural characterization of materials, particularly for nanomaterials. mdpi.com Due to the stronger interaction of electrons with matter compared to X-rays, electron diffraction can be used to obtain structural information from very small crystals. mdpi.com For this compound, electron diffraction can provide complementary information to X-ray diffraction techniques, especially when dealing with nanocrystalline samples or thin films. The resulting diffraction patterns can be used to determine unit cell parameters and crystal symmetry, further confirming the Keggin structure at the nanoscale.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide valuable insights into the bonding and vibrational modes within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Framework Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to probe the vibrational modes of molecules. mdpi.com The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands in the 500-1250 cm⁻¹ region, which are indicative of the Keggin structure. researchgate.net These bands arise from the stretching vibrations of the different types of Mo-O and P-O bonds within the heteropolyanion.

The four main characteristic bands are assigned as follows:

~1062-1064 cm⁻¹: P-O asymmetric stretching vibration (νₐₛ(P-O)). researchgate.netresearchgate.net

~954-962 cm⁻¹: Mo=Oₜ terminal oxygen asymmetric stretching vibration (νₐₛ(Mo=Oₜ)). researchgate.netresearchgate.net

~837-869 cm⁻¹: Mo-Oₑ-Mo edge-sharing oxygen asymmetric stretching vibration (νₐₛ(Mo-Oₑ-Mo)). researchgate.netresearchgate.net

~754-787 cm⁻¹: Mo-Oₐ-Mo corner-sharing oxygen asymmetric stretching vibration (νₐₛ(Mo-Oₐ-Mo)). researchgate.netresearchgate.net

The presence and positions of these bands are a clear indication that the Keggin structure is intact.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| νₐₛ(P-O) | ~1062 - 1064 |

| νₐₛ(Mo=Oₜ) | ~954 - 962 |

| νₐₛ(Mo-Oₑ-Mo) | ~837 - 869 |

| νₐₛ(Mo-Oₐ-Mo) | ~754 - 787 |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. The Raman spectrum of this compound also exhibits characteristic bands that correspond to the vibrations of the Keggin unit. orientjchem.org

Key Raman bands for this compound include:

~981 cm⁻¹: Symmetric and asymmetric stretching of the terminal Mo=O bonds. orientjchem.org

~874 cm⁻¹: Asymmetric stretching of the Mo-Oₑ-Mo bonds. orientjchem.org

~592 cm⁻¹: Stretching and bending of the Mo-Oₐ-Mo bonds. orientjchem.org

The observation of these bands confirms the presence of the Keggin structure. orientjchem.org Raman spectroscopy is particularly useful for studying these materials in aqueous solutions and for analyzing supported catalysts. google.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(Mo=O) | ~981 |

| νₐₛ(Mo-Oₑ-Mo) | ~874 |

| ν(Mo-Oₐ-Mo) | ~592 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound, also known as phosphomolybdic acid (PMA). The UV-Vis spectrum of PMA is characterized by intense absorption bands in the ultraviolet region, which are attributed to charge-transfer transitions. These transitions involve the transfer of an electron from an oxygen atom (specifically, the oxygen atoms bridging the molybdenum atoms, Mo–O–Mo, and the terminal oxygen atoms, Mo=O) to the empty d-orbitals of the molybdenum(VI) centers.

The absorption of UV or visible radiation corresponds to the excitation of outer electrons. shu.ac.uk In the case of PMA, the key electronic transitions are ligand-to-metal charge-transfer (LMCT) transitions. Two main types of charge-transfer bands are typically observed for polyoxometalates like this compound:

O(pπ) → Mo(dπ) : These transitions originate from the bridging oxygen atoms to the molybdenum centers and occur at higher energies (shorter wavelengths).

O(pπ) → Mo(dπ) : Transitions from the terminal oxygen atoms occur at lower energies (longer wavelengths).

The intense coloration of reduced polyoxometalate species (heteropoly blues) is also studied using UV-Vis spectroscopy, where intervalence charge-transfer transitions (Mo(V) → Mo(VI)) give rise to strong absorptions in the visible and near-infrared regions. However, for the fully oxidized this compound, the significant absorptions remain in the UV range, typically below 400 nm. The exact position and intensity of these bands can be influenced by factors such as the solvent, pH, and the presence of counter-ions.

| Transition Type | Typical Wavelength Range (nm) | Description |

| Obridging → Mo(VI) | < 250 | Charge transfer from bridging oxygen atoms to molybdenum centers. |

| Oterminal → Mo(VI) | 250 - 400 | Charge transfer from terminal oxygen atoms to molybdenum centers. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. nih.govmdpi.com For this compound, XPS is crucial for confirming the oxidation states of its constituent elements: molybdenum, phosphorus, and oxygen.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. nih.gov The binding energy of these core-level electrons is characteristic of the specific element and its oxidation state.

Molybdenum (Mo) : The core-level spectrum for molybdenum, specifically the Mo 3d region, is analyzed. For this compound, the Mo 3d spectrum shows a doublet corresponding to the Mo 3d5/2 and Mo 3d3/2 spin-orbit components. The binding energy for the Mo 3d5/2 peak in MoO₃, a compound where molybdenum is in the +6 oxidation state, is a key reference. xpsfitting.comxpsfitting.com For this compound, the Mo 3d5/2 peak is expected at a binding energy that confirms the Mo(VI) oxidation state. It's important to note that MoO₃ can be reduced by the X-ray beam during analysis, potentially leading to the appearance of Mo(V) species at lower binding energies (around 231.6-231.9 eV). xpsfitting.com

Phosphorus (P) : The P 2p spectrum is used to verify the +5 oxidation state of the central phosphorus heteroatom.

Oxygen (O) : The O 1s spectrum can be deconvoluted to distinguish between the different types of oxygen atoms within the Keggin structure, such as those in Mo=O terminal bonds, Mo-O-Mo bridging bonds, and P-O-Mo bonds.

The quantitative analysis of the peak areas, corrected with relative sensitivity factors, allows for the determination of the surface atomic ratios, which should correspond to the theoretical stoichiometry of H₃PMo₁₂O₄₀. nih.gov

| Element | Core Level | Expected Binding Energy (eV) for this compound | Inferred Oxidation State |

| Molybdenum | Mo 3d5/2 | ~233 | +6 |

| Phosphorus | P 2p | ~134 | +5 |

| Oxygen | O 1s | ~530-531 | -2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 NMR Spectroscopy for Heteroatom Environment

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct method for characterizing the central heteroatom in this compound. wikipedia.orgoxinst.com Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it is a highly sensitive nucleus for NMR studies, yielding sharp signals and relatively simple spectra, especially with proton decoupling. wikipedia.orghuji.ac.il

In solution, the ³¹P NMR spectrum of this compound typically exhibits a single, sharp resonance. The chemical shift of this peak is highly sensitive to the local chemical environment of the phosphorus atom. For the intact α-Keggin anion, [PMo₁₂O₄₀]³⁻, this signal appears in a characteristic region of the spectrum, typically referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm. wikipedia.org

The observation of a single peak confirms the magnetic equivalence of the phosphorus atom, indicating that the Keggin structure is intact in solution and that the phosphorus atom is symmetrically surrounded by the molybdate framework. Any degradation of the Keggin structure or the formation of other phosphorus-containing species would result in the appearance of additional peaks in the spectrum. researchgate.net For instance, studies on the synthesis of phosphomolybdic acid have used ³¹P NMR to identify different phosphomolybdate species formed during the reaction, such as H₇PMo₁₁O₃₉, alongside the desired H₃PMo₁₂O₄₀. researchgate.net

| Phosphorus Species | Typical ³¹P Chemical Shift (δ, ppm) | Linewidth | Information Provided |

| [PMo₁₂O₄₀]³⁻ (α-Keggin) | ~ -3.5 to -5.0 | Sharp | Confirms the integrity and high symmetry of the Keggin anion. |

| Lacunary Species (e.g., [PMo₁₁O₃₉]⁷⁻) | Varies (e.g., ~ -1.5) | Sharp | Indicates partial degradation or incomplete formation of the Keggin structure. researchgate.net |

| Free Phosphate (e.g., H₃PO₄) | ~ 0 | Sharp | Presence indicates complete degradation of the heteropoly acid. |

Vanadium-51 NMR Spectroscopy for Substituted Derivatives

When molybdenum atoms in the Keggin structure of this compound are substituted with vanadium, creating mixed-addenda heteropoly acids (e.g., H₃₊ₓ[PVₓMo₁₂₋ₓO₄₀]), Vanadium-51 (⁵¹V) NMR spectroscopy becomes an indispensable tool for characterization. ⁵¹V is the nucleus of choice for vanadium NMR as it has a high natural abundance (99.75%) and is significantly more sensitive than the other vanadium isotope, ⁵⁰V. huji.ac.ilwikipedia.org

The ⁵¹V nucleus has a spin of 7/2 and is quadrupolar, which can lead to broad signals. huji.ac.ilwikipedia.org However, for vanadium in the relatively symmetric environment of a Keggin anion, the signals are often sharp enough to be highly informative. The ⁵¹V chemical shift is extremely sensitive to the coordination environment, the oxidation state, and the nature of the neighboring atoms. huji.ac.il

In substituted this compound, the ⁵¹V chemical shift will indicate the successful incorporation of vanadium into the Keggin framework. The chemical shift values for vanadates span a very wide range. wikipedia.org For example, orthovanadate ([VO₄]³⁻) resonates at approximately -541 ppm relative to the VOCl₃ standard. wikipedia.org The specific chemical shift for vanadium within a phosphomolybdovanadate anion will depend on the number and position of the vanadium atoms. The presence of different positional isomers can lead to multiple signals in the ⁵¹V NMR spectrum, providing detailed structural information that is often inaccessible by other techniques.

| Vanadium Environment | Typical ⁵¹V Chemical Shift Range (δ, ppm vs. VOCl₃) | Notes |

| Vanadium(V) in [PVₓMo₁₂₋ₓO₄₀]ⁿ⁻ | -500 to -600 | The exact shift is sensitive to the number (x) and position of V atoms. Isomers can be distinguished. |

| Decavanadate | -422, -502, -519 | Shows multiple signals due to inequivalent vanadium sites. wikipedia.org |

| Orthovanadate ([VO₄]³⁻) | ~ -541 | Reference for a simple tetrahedral vanadium(V) environment. wikipedia.org |

Mass Spectrometry for Solution Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing large, non-volatile, and charged species in solution, making it ideal for studying the speciation of this compound. researchgate.netnih.gov The technique transfers ions from solution into the gas phase with minimal fragmentation, allowing for the detection of intact heteropoly anions and their solution-based aggregates or fragments. nih.govscripps.edu

ESI-MS analysis of this compound solutions can provide detailed information about the distribution of species as a function of conditions like pH and concentration. colby.edu The mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the various ions present. For the [PMo₁₂O₄₀]³⁻ anion (molecular weight ~1823.25 Da), one would expect to see signals corresponding to this ion with varying numbers of protons or other cations attached.

Studies have shown that ESI-MS is a viable technique for investigating the pH-dependent equilibrium of phosphomolybdates in solution. colby.edu While the core structures of most phosphomolybdates remain intact during the analysis, differences in protonation, cationization, and hydration can be observed. colby.edu For example, at lower pH values, protonated forms of the anion, such as [H(PMo₁₂O₄₀)]²⁻ and [H₂(PMo₁₂O₄₀)]¹⁻, might be detected. The technique can also identify smaller, lacunary species or other phosphomolybdate clusters that may exist in equilibrium with the parent Keggin anion. colby.edu

| Detected Ion Species | Theoretical m/z (approx.) | Notes |

| [PMo₁₂O₄₀]³⁻ | 606.7 | The triply charged parent anion. |

| [H(PMo₁₂O₄₀)]²⁻ | 911.1 | The doubly charged, singly protonated anion. |

| [H₂(PMo₁₂O₄₀)]¹⁻ | 1823.2 | The singly charged, doubly protonated anion. |

| [Na(PMo₁₂O₄₀)]²⁻ | 922.6 | Example of a cationized species (with Na⁺). |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of this compound. These methods measure changes in the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability and composition of this compound by quantifying mass losses associated with the removal of water and the decomposition of the compound.

The thermal decomposition of this compound typically occurs in distinct stages. The initial weight loss, observed up to approximately 120°C, corresponds to the removal of loosely bound or adsorbed water molecules. A subsequent, more gradual weight loss up to around 450°C is attributed to the loss of constitutional water, which is formed from the protons of the acid and oxygen atoms from the Keggin anion structure. At temperatures exceeding 400°C, the Keggin structure of this compound begins to decompose.

Detailed research findings from a study on the closely related 11-molybdo-1-vanado phosphoric acid, which shares the same Keggin structure, provide insight into the expected thermal behavior. An initial weight loss of about 11.6% up to 120°C was recorded, corresponding to the loss of free and adsorbed water. A further gradual mass loss of approximately 2.7% was observed up to 450°C, which was attributed to the evolution of constitutional water.

Interactive Data Table: Thermogravimetric Analysis of a this compound Analog

| Temperature Range (°C) | Weight Loss (%) | Attributed Loss |

| Ambient - 120 | 11.6 | Free and Adsorbed Water |

| 120 - 450 | 2.7 | Constitutional Water |

| > 450 | - | Decomposition of Keggin Structure |

Note: Data presented is for 11-molybdo-1-vanado phosphoric acid and is illustrative of the expected behavior for this compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. DTA curves provide information about physical and chemical changes that involve a change in enthalpy, such as phase transitions and chemical reactions.

For this compound, DTA curves typically show endothermic and exothermic peaks corresponding to the events observed in TGA. The dehydration processes, involving the loss of both adsorbed and constitutional water, are represented by endothermic peaks, as energy is absorbed to break the bonds holding the water molecules.

The decomposition of the Keggin anion at higher temperatures is typically observed as an exothermic peak. For instance, in the analysis of 11-molybdo-1-vanado phosphoric acid, an exothermic peak was observed at 434°C, which is attributed to the decomposition of the compound into a mixture of anhydride oxides. This indicates a structural transformation and the release of energy.

Interactive Data Table: Differential Thermal Analysis of a this compound Analog

| Peak Temperature (°C) | Peak Type | Associated Process |

| < 400 | Endothermic | Dehydration (Loss of adsorbed and constitutional water) |

| 434 | Exothermic | Decomposition of the Keggin structure |

Note: Data presented is for 11-molybdo-1-vanado phosphoric acid and is illustrative of the expected behavior for this compound.

Morphological and Microstructural Characterization

The morphology and microstructure of this compound are critical to its application, particularly in catalysis, as these features influence its surface area and accessibility of active sites. Electron microscopy techniques are indispensable for visualizing these characteristics at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of solid materials. An SEM analysis of this compound would reveal details about its particle shape, size distribution, and the degree of agglomeration. The resulting micrographs can provide a three-dimensional perspective of the material's surface features. For crystalline this compound, SEM images would be expected to show well-defined crystal facets and potentially a range of particle sizes. In supported catalyst applications, SEM can be used to visualize the distribution of the acid on the support material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and shape of materials at the nanoscale. For this compound, TEM analysis is particularly valuable for determining the size and distribution of its nanoparticles, especially when it is highly dispersed on a support material. Research on supported heteropoly acids has demonstrated through TEM that it is possible to achieve high dispersion with particle sizes smaller than 4 nm. TEM can also be employed to visualize the encapsulation of this compound within porous materials, such as nanotubes, providing direct evidence of its distribution within the host structure.

Elemental Compositional Analysis

Determining the elemental composition of this compound is essential to confirm its stoichiometry and purity. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are commonly used for this purpose. These methods provide both qualitative and quantitative information about the elemental makeup of the compound.

The theoretical elemental composition of anhydrous this compound (H₃PMo₁₂O₄₀) can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental data from techniques like EDX or ICP-AES would be compared against these theoretical values to verify the composition of a synthesized sample.

Interactive Data Table: Elemental Composition of Anhydrous this compound (H₃PMo₁₂O₄₀)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Weight % |

| Hydrogen | H | 1.008 | 3 | 3.024 | 0.17 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 1.70 |

| Molybdenum | Mo | 95.94 | 12 | 1151.28 | 63.07 |

| Oxygen | O | 15.999 | 40 | 639.96 | 35.06 |

| Total | 1825.238 | 100.00 |

Note: This table presents the theoretical elemental composition. Experimental values would be obtained from analytical techniques such as EDX or ICP-AES.

Theoretical and Computational Investigations of Molybdo Vi Phosphoric Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of complex chemical systems, including Molybdo(VI)phosphoric acid and related polyoxometalates (POMs). redalyc.orgnih.gov DFT methods are instrumental in calculating various molecular properties that provide insights into the behavior of these compounds. nih.gov By approximating the exchange-correlation energy functional, the Kohn-Sham method within DFT allows for the study of both simple and complex chemical systems with a balance of accuracy and computational efficiency. redalyc.org

Theoretical studies using DFT have been employed to investigate the geometric and electronic structures of this compound and its derivatives. For instance, calculations can determine optimized molecular geometries, bond lengths, and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for understanding the reactivity of these molecules. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

DFT calculations also provide a framework for understanding the reactivity of this compound through the calculation of reactivity descriptors. These include chemical potential, chemical hardness, and the Fukui function, which help in predicting the sites most susceptible to nucleophilic or electrophilic attack. redalyc.orgnih.gov The molecular electrostatic potential (MESP) map, another DFT-derived property, visually represents the charge distribution within the molecule, highlighting electron-rich and electron-poor regions and thus predicting sites for intermolecular interactions. nih.gov

Furthermore, DFT is utilized to study the electronic and magnetic properties of Keggin anions, such as [PMo₁₂O₄₀]³⁻. dntb.gov.ua These studies can reveal details about the distribution of electron density and the nature of the metal-oxygen bonds within the polyoxometalate structure. mdpi.com The application of DFT extends to understanding the changes in electronic structure upon reduction of the polyoxometalate, which is crucial for its application in catalysis and energy storage. researchgate.net

Table 1: Selected DFT-Calculated Properties of a Molybdate-Phosphonic Acid Complex

| Property | Computational Method | Basis Set | Result |

| Binding Energy | B3LYP | D95** / LANL2DZ | Reasonable estimates of known binding energies |

| Ground State Geometry | B3LYP | D95** / LANL2DZ | Optimized equilibrium geometry |

| Basis Set Superposition Error (BSSE) | Various | D95**, 6-31+G(d,p), 6-31++G(d,p) | Converging for all methods/basis sets |

Data sourced from a computational study on a molybdate-phosphonic acid complex. The study highlights that while various levels of theory provide reasonable estimates, the BSSE can impact the reliability of binding energies for certain basis sets. researchgate.net

Computational Studies on Aqueous Speciation and Equilibrium Processes

Understanding the behavior of this compound in aqueous solution is critical for its synthesis and application. Computational methods have become indispensable for modeling the complex multi-species and multi-equilibria processes that govern its speciation. rsc.orgrsc.org These studies help to predict the formation of various polyoxometalate species under different conditions of pH and reactant concentrations.

Recent computational methodologies, such as the POMSimulator, have been developed to automatically generate and solve the complex systems of non-linear equations that describe the formation of polyoxometalates. rsc.orgrsc.org By employing statistical techniques, these methods can process a vast number of speciation models to generate statistically averaged speciation diagrams. rsc.org These diagrams provide a visual representation of the dominant species present in solution as a function of variables like pH and the molar ratio of molybdenum to phosphorus ([Mo]/[P]). rsc.orgrsc.org

For the phosphomolybdate system, computational studies have shown that at low pH and a high [Mo]/[P] ratio (greater than 7), the Keggin anion, [PMo₁₂O₄₀]³⁻, is the predominant species. rsc.orgrsc.org As the pH increases or the [Mo]/[P] ratio decreases, other species begin to form. For instance, at higher pH, the lacunary Keggin anion, {PMo₁₁}, becomes dominant at high [Mo]/[P] ratios. rsc.orgrsc.org In contrast, at lower [Mo]/[P] ratios and in the pH range of 2 to 3, the Strandberg-type anion, {P₂Mo₅}, can become the major species. rsc.orgrsc.org When the relative amount of molybdenum is low, free phosphoric acid is the dominant form of phosphorus. rsc.orgrsc.org

These computational findings are generally in good agreement with experimental data and have enabled the identification of species that have been detected experimentally but not fully characterized. rsc.org By analyzing a large number of speciation models, it is also possible to infer plausible reaction networks and identify key intermediate building blocks, such as trimers, in the self-assembly process of these complex nanoclusters. rsc.org

Table 2: Dominant this compound Species in Aqueous Solution under Varying Conditions

| Condition | Dominant Species |

| Low pH, [Mo]/[P] ratio > 7 | Keggin anion ({PMo₁₂}) |

| Increasing pH, high [Mo]/[P] ratio | Lacunary Keggin anion ({PMo₁₁}) |

| 2 < pH < 3, lower [Mo]/[P] ratio | Strandberg anion ({P₂Mo₅}) |

| Low [Mo]/[P] ratio | Free phosphoric acid |

This table summarizes the findings from computational speciation studies of the phosphomolybdate system. rsc.orgrsc.org

Molecular Simulations for Solution Behavior and Dynamics

Molecular simulations, particularly molecular dynamics (MD), provide a powerful lens through which to examine the behavior and dynamics of this compound and other polyoxometalates in solution. ncl.ac.uk These simulations model the explicit interactions between the polyoxometalate anions, counterions, and solvent molecules, offering insights that are often inaccessible through experimental means alone. researchgate.net

Classical MD simulations are used to investigate the self-assembly and aggregation of POMs in solution. ncl.ac.uk These studies have revealed that the interactions between POMs are mediated by a rich network of hydrogen bonds, and their tendency to agglomerate is strongly dependent on their total charge. ncl.ac.uk By simulating the system over time, researchers can observe the dynamic processes of cluster formation and dissociation, providing a deeper understanding of the factors that control their stability and solution behavior.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, where the electronically active part of the system (e.g., the POM) is treated with a quantum mechanical method like DFT, while the surrounding solvent is modeled using a classical force field. ncl.ac.uk This approach allows for the study of chemical reactions and electron transfer processes in a realistic solvent environment. For example, QM/MM simulations have been used to calculate the redox potentials of POMs, which is crucial for their application in areas like redox flow batteries. researchgate.netncl.ac.uk These simulations have shown that an explicit description of the solvent environment can significantly improve the accuracy of calculated redox potentials, especially when strong solute-solvent interactions are present. researchgate.net

First-principles molecular dynamics, where the forces are calculated "on the fly" using DFT, provides an even more accurate description of the system's dynamics. dntb.gov.ua This method can be used to study proton transfer processes and the structural evolution of the hydration shells around the polyoxometalate. Such simulations have provided valuable insights into the interactions between the POM and its environment and how these interactions change upon reduction of the POM. researchgate.net

Table 3: Applications of Molecular Simulations in the Study of this compound Systems

| Simulation Technique | Application | Key Findings |

| Classical Molecular Dynamics | Study of self-assembly and aggregation | Agglomeration is charge-dependent and mediated by hydrogen bond networks. ncl.ac.uk |

| QM/MM Molecular Dynamics | Calculation of redox potentials | Explicit solvent models improve accuracy, especially with strong solute-solvent interactions. researchgate.net |

| First-Principles Molecular Dynamics | Investigation of proton transfer and hydration | Provides detailed insights into dynamic interactions between the POM and its environment. researchgate.netdntb.gov.ua |

Theoretical Models for Structural Defects and Substituted Polyoxometalates

Theoretical models are essential for understanding the structure-property relationships in polyoxometalates, particularly in systems with structural defects or where metal atoms have been substituted. These models, often based on quantum mechanical calculations, allow for the systematic investigation of how modifications to the ideal polyoxometalate structure affect its electronic properties and reactivity.

The introduction of vacancies, creating so-called lacunary species, is a common type of structural defect. Theoretical models can be used to study the electronic structure of these lacunary anions and predict their reactivity. For example, the formation of the lacunary Keggin anion {PMo₁₁} from the parent [PMo₁₂O₄₀]³⁻ has been studied computationally. rsc.orgrsc.org These models help to understand the stability of such species and their role as building blocks for larger, more complex polyoxometalate structures.

Substitution of one or more molybdenum atoms in this compound with other transition metals can lead to new materials with tailored properties. Theoretical modeling plays a crucial role in predicting the effects of such substitutions. By replacing a molybdenum atom in the computational model with a different metal, researchers can calculate the resulting changes in the electronic structure, redox potential, and catalytic activity. For instance, DFT calculations have been used to study the properties of vanadium-substituted molybdophosphoric acids, providing insights into their catalytic performance. acs.org

Computational studies have also been employed to investigate the influence of countercations on the structure of large polyoxometalates. acs.org By systematically varying the number and position of countercations in the theoretical model, it is possible to determine their effect on the geometry of the polyoxometalate framework. For example, in a study of a large polyoxotungstate wheel, it was found that the arrangement of potassium cations, both within the pore and on the exterior of the molecule, was key to enforcing symmetry and stabilizing the structure. acs.org Such studies are crucial for developing accurate computational models that can reliably predict the properties of these complex systems.

Table 4: Theoretical Modeling of a Substituted Polyoxometalate System

| System | Theoretical Approach | Focus of Study | Finding |

| Kₙ[P₈W₄₈O₁₈₄]⁽⁴⁰⁻ⁿ⁾⁻ | DFT | Effect of countercations on POM structure | K₈[P₈W₄₈O₁₈₄]³²⁻ was identified as the best computational model for representing the full framework. acs.org |

Semi-empirical Approaches in Polyoxometalate System Analysis

Semi-empirical methods represent a class of quantum chemistry calculations that bridge the gap between highly accurate but computationally expensive ab initio methods and purely empirical classical force fields. uni-muenchen.de These methods are based on the Hartree-Fock formalism but employ a simplified treatment of electron-electron integrals and introduce parameters derived from experimental data to improve their accuracy and computational speed. uni-muenchen.de

In the context of polyoxometalate systems, semi-empirical methods can be a valuable tool for preliminary analysis and for studying very large systems where DFT calculations would be prohibitively expensive. researchgate.net While they are generally less accurate than DFT for properties like reaction energies and detailed electronic structure, they can provide useful qualitative insights and trends.

The most common semi-empirical methods, such as MNDO, AM1, and PM3, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de These methods have been parameterized to reproduce experimental data, such as heats of formation, for a wide range of molecules. uni-muenchen.de The development of new parameterizations that include d-orbitals, such as MNDO/d and PM3(tm), has extended the applicability of these methods to transition metal complexes, including polyoxometalates. uni-muenchen.de

While semi-empirical methods have been used in the broader field of computational chemistry, their specific application to this compound is less documented in recent literature compared to the more prevalent use of DFT. However, they remain a viable option for certain types of investigations, such as initial geometry optimizations of very large clusters or for exploring conformational landscapes. It is important to recognize the limitations of these methods, particularly for systems with complex electronic structures or involving elements for which the methods are not well-parameterized. uni-muenchen.de

Table 5: Overview of Common Semi-empirical Methods

| Method | Integral Approximation | Key Feature |

| MNDO | NDDO | One of the earliest NDDO-based methods. |

| AM1 | NDDO | Improved version of MNDO with modified core-repulsion function. |

| PM3 | NDDO | Re-parameterized version of AM1, often providing better geometries. |

This table provides a general overview of common semi-empirical methods that could be applied to the study of large chemical systems. uni-muenchen.de

Electrochemical Behavior of Molybdo Vi Phosphoric Acid

Redox Characteristics and Multi-Electron Transfer Processes

Molybdo(VI)phosphoric acid is renowned for its capacity to accept multiple electrons in a series of reversible or quasi-reversible steps without the decomposition of its Keggin anion structure, [PMo₁₂O₄₀]³⁻. plymouth.ac.uk This process leads to the formation of intensely colored mixed-valence species known as "heteropoly blues." diva-portal.org

The reduction process involves the transfer of pairs of electrons to the molybdenum centers. In aqueous acidic solutions, the electrochemical reduction of H₃PMo₁₂O₄₀ typically occurs in several distinct, successive two-electron steps. plymouth.ac.uk These steps correspond to the reduction of Mo(VI) to Mo(V). For instance, studies have reported the reduction of Mo(VI) to Mo(IV) and subsequently to Mo(II), with each step involving a two-electron transfer. abechem.com The heteropoly blue products can accept a significant number of electrons, a property that underpins their use as electron sponges and in catalytic redox cycles. diva-portal.org The substitution of molybdenum atoms with other metals, such as vanadium, can alter these redox properties, often enhancing the catalytic activity. researchgate.net

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of this compound. diva-portal.org CV studies reveal a series of well-defined redox peaks, each corresponding to a specific electron transfer process. In acidic aqueous solutions, H₃PMo₁₂O₄₀ typically displays multiple reversible redox couples.

For example, a study using a glassy carbon electrode modified with 10-molybdo-2-vanadophosphoric acid ([H₅PMo₁₀V₂O₄₀]) identified two pairs of redox peaks in cyclic voltammetry. tpcj.org The mean peak potentials for these couples can be precisely determined from the voltammograms. Another study analyzing the phosphomolybdate complex reported two redox centers with potentials of 0.167±0.02 V and 0.357±0.02 V. abechem.com Similarly, research on a phosphomolybdic acid-modified platinum electrode observed a pair of oxidation-reduction peaks at 0.02V. researchgate.net These potentials are characteristic of the Mo(VI)/Mo(V) redox processes within the Keggin structure. The peak currents in these voltammograms are typically proportional to the concentration of the phosphomolybdate complex, a relationship that is exploited in quantitative analysis. researchgate.net

Table 1: Reported Redox Potentials for this compound and Related Complexes from Cyclic Voltammetry

| Complex/System | Redox Potential (V) vs. Reference Electrode | Reference |

|---|---|---|

| Phosphomolybdate Complex | 0.167 ± 0.02 and 0.357 ± 0.02 | abechem.com |

| 10-Molybdo-2-vanadophosphoric Acid on GCE | Anodic: 0.00 and 0.179; Cathodic: -0.014 and 0.142 | tpcj.org |

| Phosphomolybdic Acid on Pt/Pt Electrode | 0.02 | researchgate.net |

| ε-Keggin POM Dimer (ε2(pyim)6) | 0.357, 0.200, and -0.042 | rsc.org |

Square-Wave Voltammetry Analysis

Square-wave voltammetry (SWV) is a highly sensitive electrochemical technique that is also applied to study this compound. ugd.edu.mkmjcce.org.mk SWV offers advantages such as high speed and effective discrimination against background (charging) currents, resulting in well-defined peaks whose heights are directly proportional to the analyte's concentration. gamry.com

When used to analyze heteropoly acids, SWV can reveal detailed information about their redox processes. For instance, SWV analysis of ruthenium-substituted Keggin-type phosphomolybdates showed an additional redox peak compared to the unsubstituted phosphomolybdate, highlighting the influence of the substituted metal on the electrochemical behavior. mdpi.com The technique is particularly useful for quantifying low concentrations of substances that form complexes with molybdate (B1676688), such as phosphate (B84403). nih.gov The reduction of the [PMo₁₂O₄₀]³⁻ anion immobilized on an electrode surface has been studied using techniques related to SWV, confirming reversible two-electron transfer reactions. plymouth.ac.uk

Influence of pH and Solvent Environment on Electrochemical Activity

The electrochemical behavior of this compound is significantly influenced by the pH of the solution and the nature of the solvent. The redox potentials of the Mo(VI)/Mo(V) couples are pH-dependent, shifting to more negative values as the pH increases. This is because the reduction of the Keggin anion is often accompanied by protonation.

In acidic solutions (pH < 1.5), the speciation of molybdophosphate is relatively stable, allowing for clear electrochemical analysis. diva-portal.org Studies have shown a linear relationship between the peak potential (Ep) and pH, with slopes indicating the number of protons involved in the redox reaction. For example, a study on a modified electrode reported a slope of 52 mV/pH, which is close to the theoretical value of 59 mV/pH for a reaction involving an equal number of electrons and protons. tpcj.org The solvent environment also plays a crucial role; for example, studies in non-aqueous solvents like acetonitrile (B52724) have been conducted to understand the intrinsic electrochemical properties without the complications of proton-coupled electron transfer. acs.org The stability and dissociation of the Keggin anion are strongly dependent on the pH value. mdpi.com

Electrode Modification Strategies with Molybdophosphoric Acid

The unique redox properties of this compound have led to its widespread use in the modification of electrode surfaces. These modified electrodes often exhibit enhanced electrocatalytic activity and selectivity for various analytes.

Modification can be achieved through various methods, including simple adsorption, electrochemical deposition, or entrapment within a polymer or composite matrix. tpcj.orgresearchgate.net For example, glassy carbon electrodes have been modified with hybrid films containing molybdate anions trapped in organic matrices like chitosan. murdoch.edu.au Such modified electrodes can be used as reagentless sensors. Another strategy involves preparing polyaniline-phosphomolybdic acid composite films on platinum electrodes. researchgate.net These modified electrodes have shown higher catalytic activity towards the oxidation of methanol (B129727) compared to unmodified platinum, demonstrating the synergistic effect between the polymer and the heteropoly acid. researchgate.net The modification of electrodes with this compound not only improves catalytic performance but can also increase the stability and resistance to poisoning of the electrode. researchgate.net

Catalytic Applications of Molybdo Vi Phosphoric Acid in Non Biological Systems

Homogeneous Catalysis

As a homogeneous catalyst, Molybdo(VI)phosphoric acid offers high activity and selectivity under relatively mild conditions for a range of oxidation, esterification, ammoxidation, dehydration, hydrogenation, and multicomponent reactions.

This compound and its derivatives are proficient catalysts for oxidation reactions, leveraging their ability to facilitate reversible multi-electron redox transformations. In the oxidation of propylene, a catalyst derived from the thermolysis of 12-molybdophosphoric acid is effective in converting propylene to acrolein. This process operates through an alternating oxidation-reduction mechanism that involves the participation of lattice oxygen.

The unique properties of polyoxometalates like this compound make them suitable for various oxidation processes under mild conditions. For instance, in the oxidation of cyclohexane, phosphomolybdic acid has been used with hydrogen peroxide as the oxidant. Research has shown that under specific conditions, significant conversion of cyclohexane can be achieved with high selectivity towards valuable products like cyclohexanone and cyclohexanol.

Table 1. Catalytic Oxidation of Cyclohexane using this compound

This table summarizes the research findings for the oxidation of cyclohexane catalyzed by this compound with hydrogen peroxide.

| Parameter | Value |

|---|---|

| Reactant | Cyclohexane |

| Catalyst | Phosphomolybdic acid |

| Oxidant | Hydrogen peroxide (H₂O₂) |

| Reaction Temperature | 70 °C |

| Reaction Time | 8 hours |

| Conversion of Cyclohexane | 35.35% |

| Total Selectivity to Cyclohexanone and Cyclohexanol | 97.68% |

In the realm of epoxidation, this compound has been explored for the epoxidation of cyclohexene, often in conjunction with an oxidant like hydrogen peroxide. The strong acidity of the heteropoly acid can, however, sometimes lead to the decomposition of the oxidant.

While this compound is a well-known acid catalyst for various esterification reactions, its specific use for the direct esterification of phosphoric acid is not extensively documented in available literature. However, its efficacy in general esterification processes is well established due to its strong Brønsted acidity. For example, this compound has been profoundly used in the esterification of glycerol. In one study, a catalyst with 15 wt.% Molybdophosphoric acid (MPA) loading on a hybrid silica (B1680970) support demonstrated excellent activity in the esterification of glycerol with acetic acid, achieving complete glycerol conversion after one hour at 110 °C.

This compound and its related salts serve as highly effective catalysts in ammoxidation reactions, which are crucial for the synthesis of nitriles. A notable application is the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine, an important precursor for an anti-tuberculosis drug. An ammonium (B1175870) salt of 12-molybdophosphoric acid, prepared in situ, has been found to be highly selective for this transformation researchgate.net.

Furthermore, supporting these catalysts on materials like titania can enhance their performance. The interaction between a titania support and the ammonium salt of 12-molybdophosphoric acid has been shown to enhance the reaction rate and selectivity in the ammoxidation of 2-methylpyrazine polinema.ac.iduw.edu.pl. Vanadium-substituted molybdophosphoric acid supported on titania has also demonstrated excellent activity for the vapor-phase ammoxidation of m-xylene, yielding isophthalonitrile with high efficiency dntb.gov.ua. The location of the vanadium within the catalyst structure significantly affects the redox performance, with vanadium in the primary Keggin structure leading to higher activity acs.org.

Table 2. Ammoxidation Reactions Catalyzed by this compound Derivatives

This table presents examples of ammoxidation reactions where this compound-based catalysts have been successfully employed.

| Substrate | Catalyst System | Product | Key Finding |

|---|---|---|---|

| 2-Methylpyrazine | Ammonium salt of 12-molybdophosphoric acid | 2-Cyanopyrazine | Catalyst shows high selectivity for the desired product researchgate.net. |

| 2-Methylpyrazine | Titania-supported ammonium salt of 12-molybdophosphoric acid | 2-Cyanopyrazine | Salt-support interaction enhances the reaction rate and selectivity polinema.ac.iduw.edu.pl. |

| m-Xylene | Vanadium-substituted molybdophosphoric acid on Titania (1.7% PMoV/TiO₂) | Isophthalonitrile | Achieved an 85.4% yield of the product dntb.gov.ua. |

The strong Brønsted acidity of heteropolyacids, including this compound, makes them effective catalysts for dehydration reactions, particularly of alcohols to form alkenes and ethers udel.edu. While many studies focus on solid acid or conventional liquid acid catalysts like sulfuric and phosphoric acid, heteropolyacids are more active due to their stronger acidity chemguide.co.uknih.govbeyondbenign.orglibretexts.org.

In the dehydration of ethanol, heteropolyacids can catalyze the formation of both ethene and diethyl ether. Diethyl ether is often a key intermediate in the ethanol-to-ethene pathway nih.gov. The reaction can proceed through a consecutive pathway where diethyl ether is first formed and then undergoes elimination to produce ethene and ethanol, with the latter subsequently dehydrating to form more ethene nih.govacs.org. The activity of the heteropolyacid catalyst is directly correlated with its acid strength, underscoring the critical role of Brønsted acid sites in the reaction nih.gov.

This compound and other Keggin-type heteropolyacids can act as catalysts for hydrogenation reactions. Research has demonstrated their effectiveness in the vapor-phase hydrogenation of propanoic acid uea.ac.ukresearchgate.net. In these reactions, this compound (H₃PMo₁₂O₄₀) and its vanadium-substituted derivatives catalyze the conversion of propanoic acid into propanal, 3-pentanone, and propane at elevated temperatures uea.ac.ukresearchgate.net.

The acidity of the catalyst plays a crucial role in determining the selectivity of the reaction. For instance, as the acidity is modified through substitution with Cesium, the selectivity towards propanal reaches a maximum, while the formation of propane decreases sharply uea.ac.ukresearchgate.net. The reaction is believed to proceed via a Mars-van Krevelen mechanism for the formation of propanal uea.ac.ukresearchgate.net. Although the crystalline heteropoly compounds may serve as catalyst precursors that become amorphous during the reaction, their fundamental Keggin structure can be retained, influencing the catalytic outcome uea.ac.ukresearchgate.net.

Table 3. Hydrogenation of Propanoic Acid using this compound

This table outlines the conditions and products for the vapor-phase hydrogenation of propanoic acid catalyzed by Keggin heteropolyacids.

| Parameter | Details |

|---|---|

| Reactant | Propanoic Acid |

| Catalyst | H₃[PMo₁₂O₄₀] and its derivatives |

| Temperature | 350 °C |

| Pressure | 1 bar H₂ |

| Main Products | Propanal, 3-Pentanone, Propane |

| Effect of Acidity | Catalyst acidity is crucial for reaction selectivity. Increasing Cesium content maximizes propanal selectivity (up to 74-76%) uea.ac.ukresearchgate.net. |

This compound is an efficient and recyclable catalyst for one-pot multicomponent reactions, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones wikipedia.orghw.ac.uk. This three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) benefits from the strong acid catalysis provided by the heteropolyacid wikipedia.orgnih.gov.

The use of this compound offers an environmentally benign alternative to traditional acid catalysts. The reaction can be performed under solvent-free conditions, and the application of microwave or ultrasound irradiation can significantly reduce reaction times and improve yields beyondbenign.orgbcrec.id. For instance, the synthesis of dihydropyrimidinones has been successfully carried out using this compound as a catalyst under ultrasound irradiation, highlighting a green and efficient protocol bcrec.id. Studies have shown that even a small amount of the catalyst (e.g., 2 mol%) can effectively promote the reaction, leading to excellent yields in a short time frame, particularly when combined with microwave energy beyondbenign.org.

Table 4. This compound in Biginelli Reaction

This table summarizes the application of this compound as a catalyst in the synthesis of dihydropyrimidinones.

| Reaction | Reactants | Catalyst | Conditions | Key Advantage |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | 12-Molybdophosphoric Acid (H₃PMo₁₂O₄₀) | Solvent-free, Microwave or Ultrasound irradiation beyondbenign.orgbcrec.id | Excellent yields (76-96%), short reaction times, operational simplicity, and recyclability of the catalyst beyondbenign.orghw.ac.uk. |

Mechanistic Insights into Catalysis

Role of Intrinsic Acidity and Redox Properties

The catalytic activity of this compound is fundamentally governed by its dual functionality: strong Brønsted acidity and reversible redox behavior. These properties allow it to catalyze a wide range of reactions, including oxidations, esterifications, and hydrolysis. researchgate.net

The Brønsted acidity originates from the protons associated with the [PMo₁₂O₄₀]³⁻ Keggin anion. These protons are highly mobile and accessible, making the catalyst effective for acid-catalyzed reactions. The redox properties are attributed to the molybdenum (Mo⁶⁺) ions in the Keggin structure, which can be reduced by accepting electrons and subsequently re-oxidized, for instance, by molecular oxygen. This reversible redox cycle is central to its application in oxidation catalysis.

In oxidation reactions, this compound can act as a strong oxidizer. Its reduced form can be readily regenerated by an oxidizing agent like O₂, enabling a continuous catalytic cycle. This is particularly valuable in developing environmentally benign processes that use oxygen as the primary oxidant. The combination of strong acidity and redox functionality makes it a bifunctional catalyst, capable of facilitating multi-step reactions. For instance, in the oxidative desulfurization of fuels, the catalyst utilizes both its acidic and redox sites to convert dibenzothiophene into its corresponding sulfone, which can then be easily removed. researchgate.net

Identification and Characterization of Active Sites (Brønsted and Lewis Acidity)

The catalytic performance of this compound is intrinsically linked to the nature, strength, and accessibility of its acid sites. Both Brønsted and Lewis acid sites are present and contribute to its activity. Brønsted sites are the protons that balance the charge of the Keggin anion, while Lewis sites can arise from coordinatively unsaturated metal centers on the surface or within the structure.

The identification and quantification of these acid sites are crucial for understanding reaction mechanisms and optimizing catalyst design. A common and powerful technique for this purpose is Fourier-transform infrared (FT-IR) spectroscopy of adsorbed probe molecules, such as pyridine. Pyridine adsorbs onto Brønsted acid sites to form pyridinium ions (PyH⁺) and onto Lewis acid sites to form coordinated pyridine (PyL). These two species exhibit distinct infrared absorption bands, allowing for their differentiation and quantification.

Pyridinium Ion (Brønsted sites): Characterized by an IR band around 1540 cm⁻¹.

Coordinated Pyridine (Lewis sites): Characterized by an IR band around 1450 cm⁻¹.

By measuring the intensity of these bands, the concentration of each type of acid site can be determined. Temperature-programmed desorption (TPD) of ammonia is another technique used to characterize the total acidity and the distribution of acid strength. Research has shown that for certain reactions, like the dehydration of glycerol to acrolein, the presence and strength of Brønsted acidic sites are particularly crucial for high selectivity.

Influence of Heteroatom and Metal Substitution on Catalytic Performance

The catalytic properties of this compound can be significantly modified by substituting the molybdenum atoms within the Keggin structure with other metals, or by replacing the central phosphorus atom. Vanadium is a particularly well-studied substituent. The substitution of Mo⁶⁺ with V⁵⁺ generates a charge deficit in the Keggin anion, which increases the number of counter-cation protons, thereby enhancing the Brønsted acidity.

The general formula for a vanadium-substituted phosphomolybdic acid is H₃₊ₙPMo₁₂₋ₙVₙO₄₀. This substitution not only alters the acidity but also profoundly impacts the redox potential of the catalyst. Vanadium's accessible redox states make the substituted heteropoly acid a more potent oxidation catalyst compared to the parent compound.

Research has demonstrated that the specific location of the vanadium atom—whether it is incorporated into the primary Keggin structure or present as a counter-cation on the surface—has a significant effect on catalytic performance. mdpi.comrsc.org Studies on the ammoxidation of 2-methyl pyrazine and the oxidation of methanol (B129727) revealed that catalysts with vanadium substituted into the primary structure of the Keggin ion exhibit enhanced redox activity and selectivity compared to those where vanadium is present on the Keggin surface. mdpi.comrsc.org

The table below summarizes the effect of vanadium substitution on the catalytic oxidation of geraniol.

| Catalyst | Vanadium Content (n) | Geraniol Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|

| H₃PMo₁₂O₄₀ | 0 | 75 | 60 |

| H₄PMo₁₁VO₄₀ | 1 | 95 | 85 |

| H₅PMo₁₀V₂O₄₀ | 2 | 92 | 80 |

| H₆PMo₉V₃O₄₀ | 3 | 88 | 75 |

This interactive table is based on findings that vanadium-monosubstituted phosphomolybdic acid was the most active and selective catalyst in the oxidation of terpene alcohols. researchgate.net

The enhanced performance of the monosubstituted catalyst (H₄PMo₁₁VO₄₀) is attributed to an optimal balance of increased acidity and modified redox potential, which facilitates the selective oxidation pathway. researchgate.net

Catalyst Reusability and Stability under Reaction Conditions

For practical industrial applications, the stability and reusability of a catalyst are paramount. This compound, being soluble in polar solvents like water and alcohols, faces challenges in catalyst recovery and reuse in liquid-phase reactions. To overcome this, significant research has focused on heterogenizing the catalyst by supporting it on high-surface-area materials.

Common supports include silica (SiO₂), zirconia (ZrO₂), and kaolin. Immobilization can prevent the leaching of the active species into the reaction medium and facilitate easy separation of the catalyst post-reaction. For example, immobilizing molybdovanadophosphoric acid on kaolin has been shown to produce a reusable catalyst. e3s-conferences.org In one study, this supported catalyst demonstrated good reusability for up to four consecutive runs for fluoride ion removal in water. e3s-conferences.org

The stability of the Keggin structure itself is also a critical factor. This compound is known to have lower hydrothermal stability compared to its tungsten-based analogues. The stability is pH-dependent, with the Keggin ion decomposing at a pH of around 4.0. colab.ws Under harsh reaction conditions, the Keggin structure can degrade, leading to the formation of less active metal oxides and a loss of catalytic activity.

The regeneration of the catalyst, particularly after its reduction in oxidation cycles, is another key aspect. Reduced vanadium-containing phosphomolybdic acid solutions can be effectively re-oxidized using molecular oxygen, often under increased pressure and moderate temperatures (up to 160°C), which restores the catalyst to its active state. sibran.ru However, at temperatures above 160°C, these solutions can become thermally unstable, leading to the precipitation of vanadium oxides and catalyst deactivation. sibran.ru

The table below illustrates the reusability of a kaolin-supported molybdovanadophosphoric acid catalyst over several cycles.

| Reaction Cycle | Fluoride Removal Efficiency (%) |

|---|---|

| 1 | 85 |

| 2 | 82 |

| 3 | 79 |

| 4 | 75 |

This interactive table is based on research findings demonstrating the catalyst's reusability over four cycles with a gradual decrease in efficiency. e3s-conferences.org

Leaching of the active molybdenum species from supported catalysts can also be a deactivation pathway, especially in hot aqueous solutions. mdpi.com Strategies to mitigate leaching include functionalizing the support with amine groups, which can form strong acid-base interactions with the heteropoly acid and anchor it more effectively. mdpi.com

Molybdo Vi Phosphoric Acid in Advanced Materials Science

Design and Synthesis of Hybrid Organic-Inorganic Materials